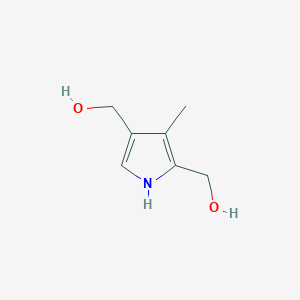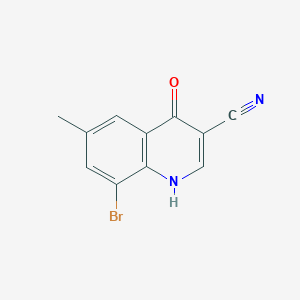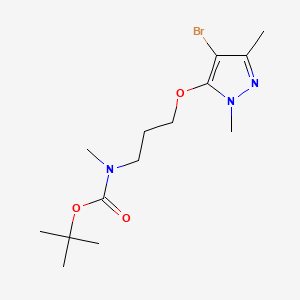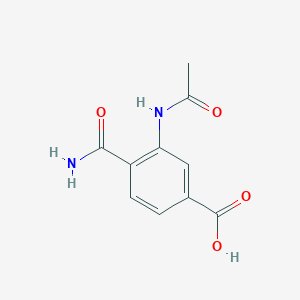
3-methyl-1H-Pyrrole-2,4-dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1H-Pyrrole-2,4-dimethanol is a chemical compound with the molecular formula C7H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
The synthesis of 3-methyl-1H-Pyrrole-2,4-dimethanol can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring .
Analyse Des Réactions Chimiques
3-methyl-1H-Pyrrole-2,4-dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
Applications De Recherche Scientifique
3-methyl-1H-Pyrrole-2,4-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, polymers, and other materials due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 3-methyl-1H-Pyrrole-2,4-dimethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
3-methyl-1H-Pyrrole-2,4-dimethanol can be compared with other pyrrole derivatives, such as:
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Pyrrolo[3,2-c]carbazole: This compound contains a fused pyrrole and carbazole ring system, exhibiting unique photophysical and antioxidant properties.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-4-methyl-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(3-9)2-8-7(5)4-10/h2,8-10H,3-4H2,1H3 |
Clé InChI |
PZVUKMJQPWMQLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)

![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)







